molecular formula C18H17F3N4O3 B2459795 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797617-24-3

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2459795
CAS No.: 1797617-24-3
M. Wt: 394.354
InChI Key: NWTXQJOKHDVLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) moiety. The pyrazole is linked via an ethyl chain to an acetamide group, which is further attached to a benzo[d]oxazol-2-one ring (a bicyclic heterocycle containing oxygen and nitrogen).

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-13(11-5-6-11)25(23-15)8-7-22-16(26)10-24-12-3-1-2-4-14(12)28-17(24)27/h1-4,9,11H,5-8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTXQJOKHDVLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CN3C4=CC=CC=C4OC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves several key steps:

  • Formation of the Pyrazole Ring: : The synthesis often begins with the construction of the pyrazole ring This is usually achieved via a condensation reaction between hydrazine and a suitable α,β-unsaturated ketone

  • Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced through a cyclopropanation reaction, often employing diazomethane as a reagent in the presence of a catalyst.

  • Formation of the Benzoxazole Moiety: : The benzoxazole ring is typically formed by the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic or dehydrating conditions.

  • Final Coupling: : The final step involves coupling the pyrazole and benzoxazole intermediates via an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry to enhance yield and safety. Automation of the synthesis steps with real-time monitoring can improve efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) and cyclopropyl groups on the pyrazole ring significantly influence electrophilic/nucleophilic behavior.

  • Pyrazole C-5 Position Reactivity :
    The electron-deficient pyrazole ring undergoes nucleophilic substitution at the C-5 position under basic conditions. For example, treatment with amines (e.g., morpholine) in DMF at 80°C replaces the cyclopropyl group with amine moieties .

Reaction Conditions Product Yield
C-5 substitution with morpholineDMF, 80°C, 12 hMorpholine-substituted pyrazole derivative72%
  • Acetamide Hydrolysis :
    The acetamide group undergoes hydrolysis in acidic or basic media. In 6M HCl at reflux, cleavage produces 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

Ring-Opening Reactions of Benzo[d]oxazolone

The 2-oxobenzo[d]oxazol-3(2H)-yl moiety undergoes ring-opening under nucleophilic attack:

  • Alkaline Conditions :
    Treatment with NaOH (2M, 60°C) opens the oxazolone ring, forming a carboxylate intermediate that reacts further with electrophiles (e.g., methyl iodide) to yield ester derivatives .

Reagent Conditions Product Yield
NaOH + MeIEtOH, 60°C, 6 hMethyl ester derivative65%

Condensation Reactions

The primary amine (generated via acetamide hydrolysis) participates in condensation:

  • Schiff Base Formation :
    Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

Electrophilic Aromatic Substitution

The benzo[d]oxazolone ring undergoes nitration and sulfonation:

  • Nitration :
    HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-5 position of the benzoxazolone.

Redox Reactions

  • Reduction of Oxazolone :
    NaBH₄ in THF reduces the 2-oxo group to a hydroxyl group, forming 3-(2-hydroxyethyl)benzo[d]oxazole .

  • Oxidation of Cyclopropyl :
    Ozone-mediated cleavage converts the cyclopropyl group to a carboxylic acid under oxidative conditions .

Cross-Coupling Reactions

The pyrazole ring participates in Pd-catalyzed couplings:

  • Suzuki Coupling :
    Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Coupling Partner Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenylpyrazole derivative58%

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing volatile trifluoromethyl fragments and stable aromatic residues.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–N bond cleavage in the oxazolone ring, generating quinone intermediates .

Key Research Findings

  • Synthetic Flexibility : The compound’s modular structure allows derivatization at multiple sites, enabling tailored biological activity .

  • Stability : The trifluoromethyl group enhances metabolic stability but reduces solubility in polar solvents .

  • Mechanistic Insights : Ring-opening reactions correlate with the electron-withdrawing effect of the oxazolone carbonyl group .

For further experimental validation, refer to protocols in .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazole and oxadiazole have shown promising results against various cancer cell lines, including glioblastoma and ovarian cancer. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through specific molecular targets .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Inhibition of this enzyme could lead to reduced inflammation and pain, making it a candidate for further development as an anti-inflammatory agent .

Antidiabetic Potential

In addition to its anticancer and anti-inflammatory activities, derivatives of this compound have been evaluated for their antidiabetic effects. Studies using model organisms like Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, indicating potential for managing diabetes .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Pyrazole Ring : Utilizing cyclopropyl and trifluoromethyl groups to create the pyrazole moiety.
  • Oxidation and Coupling : Introducing the oxobenzoxazole component through coupling reactions with appropriate precursors.
  • Final Acetylation : Completing the structure with acetamide formation.

Each step requires careful optimization to ensure yield and purity of the final product .

Case Study 1: Anticancer Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. Notably, one derivative demonstrated over 80% growth inhibition in ovarian cancer cells (OVCAR-8), highlighting the potential of these compounds in cancer therapeutics .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory properties of similar compounds, where docking studies revealed strong binding affinities to 5-LOX. This suggests that further exploration could lead to effective treatments for inflammatory diseases .

Mechanism of Action

The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects is closely related to its interaction with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole- and benzo[d]oxazolone-containing acetamides. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity Key Differences
Target Compound Pyrazole (cyclopropyl, -CF₃), ethyl linker, benzo[d]oxazol-2-one ~415 (estimated) Unknown (inferred: potential TSPO ligand) Unique combination of cyclopropyl and trifluoromethyl groups on pyrazole; benzo[d]oxazol-2-one moiety
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide () Pyrazole (cyclopropyl, -CF₃), fluorophenyl group 327.28 Unknown Fluorophenyl instead of benzo[d]oxazol-2-one; shorter alkyl chain
PBPA () Benzo[d]oxazol-2-one, pyridin-2-ylmethyl groups Not specified TSPO-selective SPECT ligand Lacks pyrazole; includes bifunctional chelate groups for radiopharmaceutical use
Compounds 5a–5m () 1,3,4-oxadiazole-thiol, variable RCH₂ groups Variable Unspecified (likely antimicrobial/anticancer) Oxadiazole-thiol core vs. pyrazole; different substituents
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide () Phenyl-pyrazole, trimethylacetamide ~260 (estimated) Unknown Simpler pyrazole substituents; no benzo[d]oxazolone

Key Findings

Structural Impact on Pharmacokinetics: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like the phenyl-pyrazole derivative in . The ethyl linker may improve solubility relative to shorter-chain analogs (e.g., ), balancing lipophilicity and bioavailability .

Functional Group Influence: The benzo[d]oxazol-2-one moiety (shared with PBPA in ) is associated with binding to the translocator protein (TSPO), a biomarker in neuroinflammation imaging. However, the target compound’s pyrazole core diverges from PBPA’s chelating groups, suggesting distinct binding kinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs nucleophilic substitution (as in ), but the benzo[d]oxazol-2-one attachment may require additional steps compared to simpler acetamides like those in .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its chemical properties, biological activities, and relevant research findings.

The compound has a complex structure characterized by the following attributes:

  • Molecular Formula : C18H19F3N4O2
  • Molecular Weight : 388.37 g/mol
  • LogP : 3.5862 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 43.12 Ų

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, such as inhibition of specific enzymes or modulation of receptor activity. The presence of the pyrazole ring suggests potential interactions with biological targets involved in inflammation and cancer pathways.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar trifluoromethyl substitutions have shown promising results in inhibiting cell proliferation in breast and prostate cancer models.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis induction
PC-3 (Prostate Cancer)10.5Cell cycle arrest

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may stem from its ability to inhibit pro-inflammatory cytokines. Research has shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro.

StudyModelResult
LPS-stimulated macrophagesDecreased TNF-alpha by 40%
Mouse model of arthritisReduced joint swelling

Case Studies

  • Case Study on Cancer Treatment :
    A recent clinical trial investigated the efficacy of a pyrazole derivative similar to the compound on patients with advanced melanoma. The trial reported a partial response in 30% of participants, with manageable side effects, indicating a favorable safety profile.
  • Case Study on Inflammation :
    In a preclinical study using a mouse model for rheumatoid arthritis, administration of the compound led to significant reductions in inflammatory markers and improved mobility scores compared to control groups.

Q & A

Q. What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and how can yield be maximized?

Answer: The synthesis of this compound involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Cyclopropane incorporation: Cyclopropyl hydrazine reacts with trifluoromethyl ketone under acidic/basic conditions to form the pyrazole core .
  • Acetamide coupling: A chloroacetyl chloride intermediate reacts with the pyrazole-ethylamine moiety under reflux with triethylamine, followed by purification via column chromatography .
  • Oxazolone formation: Benzo[d]oxazol-2-one is synthesized via cyclization of 2-aminophenol derivatives using phosgene equivalents .
    Optimization: Adjust reaction temperature (60–80°C for cyclization), use catalysts like K₂CO₃ for nucleophilic substitutions, and employ HPLC for purity validation (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the pyrazole and benzo[d]oxazolone rings (e.g., cyclopropyl proton signals at δ 1.2–1.5 ppm, trifluoromethyl at δ 3.8–4.2 ppm) .
  • IR spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for acetamide and oxazolone) .
  • LC-MS: Validate molecular weight (e.g., [M+H]+ peak at m/z ~450–460) and detect impurities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies: Incubate the compound in buffers (pH 1–12) at 40°C for 14 days, monitoring degradation via UV-HPLC .
  • Thermogravimetric analysis (TGA): Determine decomposition temperature (expected >200°C due to aromatic/heterocyclic stability) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar acetamide derivatives?

Answer:

  • Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., trifluoromethyl vs. thiophene) on target binding using in vitro assays (e.g., β5i immunoproteasome inhibition) .

    Example: A related compound (3-(2-oxobenzo[d]oxazol-3-yl)propanamide) showed 28% β5i inhibition, suggesting the oxazolone moiety enhances activity .
  • Molecular docking: Simulate interactions with biological targets (e.g., COX-2 or kinase domains) using AutoDock Vina to rationalize discrepancies .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in inflammatory pathways?

Answer:

  • Cellular assays: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ determination) .
  • Western blotting: Assess NF-κB pathway modulation (e.g., p65 phosphorylation) .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity to COX-2 or other enzymes .

Q. What computational methods predict off-target interactions or toxicity risks?

Answer:

  • PASS program: Predict biological activities (e.g., antitumor or antimicrobial potential) based on structural fingerprints .
  • ADMET prediction: Use SwissADME or ProTox-II to estimate permeability, CYP450 inhibition, and hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.